Guanosine 5'-diphosphate

Descripción general

Descripción

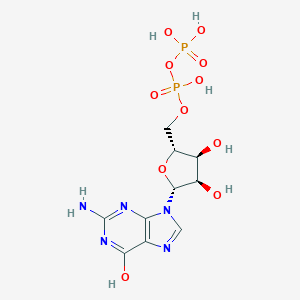

Guanosine 5'-diphosphate (GDP) is a purine nucleotide composed of a guanine base, ribose sugar, and two phosphate groups attached to the 5' hydroxyl of the ribose. It is a central metabolite in cellular energy transfer and signaling pathways, serving as a precursor for GTP (guanosine 5'-triphosphate) and a product of GTP hydrolysis. GDP is part of the guanine-based purines (GBPs), which also include GTP, GMP (guanosine 5'-monophosphate), guanosine, and guanine . These molecules are interconverted via enzymatic pathways: GTP is dephosphorylated to GDP, which is further metabolized to GMP and guanosine by extracellular nucleotidases . GDP plays critical roles in regulating G-protein-coupled receptor signaling, ribosomal function, and nucleotide biosynthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Guanosine-5’-diphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific enzymes such as guanosine monophosphate kinase, which catalyzes the transfer of a phosphate group from adenosine triphosphate to guanosine-5’-monophosphate, resulting in the formation of guanosine-5’-diphosphate .

Industrial Production Methods

In industrial settings, guanosine-5’-diphosphate is produced using recombinant Escherichia coli strains engineered to overexpress enzymes involved in the biosynthetic pathway of guanosine nucleotides. This approach allows for the efficient production of guanosine-5’-diphosphate by optimizing the metabolic flux towards its synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Guanosine-5’-diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and glycosylation. It can be hydrolyzed to guanosine monophosphate and inorganic phosphate by the action of phosphatases .

Common Reagents and Conditions

Common reagents used in the reactions involving guanosine-5’-diphosphate include adenosine triphosphate, pyruvate kinase, and phosphoenolpyruvate. These reactions typically occur under physiological conditions, with specific enzymes catalyzing the reactions .

Major Products Formed

The major products formed from the reactions involving guanosine-5’-diphosphate include guanosine monophosphate, guanosine triphosphate, and various glycosylated derivatives. These products play essential roles in cellular metabolism and signaling .

Aplicaciones Científicas De Investigación

Signal Transduction

GDP is integral to signal transduction mechanisms, particularly in the context of G-protein coupled receptors (GPCRs). It acts as a substrate for GTPases, which are essential for the regulation of cellular signaling pathways.

- Case Study: GTPase Activity

Research indicates that GDP binding influences the activity of GTPases associated with GPCRs. GDP serves as a substrate for these enzymes, facilitating the exchange of nucleotides and modulation of signaling pathways. For instance, studies have shown that GDP binding to Sertoli cell membranes is reversible and specific, with a high affinity for guanine nucleotides .

Protein Biosynthesis

GDP plays a crucial role in protein biosynthesis by promoting the binding of aminoacyl-tRNA to ribosomes.

- Mechanism

The binding of GDP to specific proteins enhances the efficiency of translation processes. This mechanism is vital for maintaining protein synthesis under varying cellular conditions .

Regulation of Enzyme Activity

GDP is involved in regulating various enzymes, including adenylate cyclase, which is crucial for cyclic AMP (cAMP) production.

- Case Study: Adenylate Cyclase Modulation

In studies involving Sertoli cells, GDP was found to inhibit adenylate cyclase activity when bound to Gpp[S], indicating its role in modulating enzyme activities linked to hormonal signaling .

Bacterial Growth Inhibition

Recent research has highlighted the potential of GDP in inhibiting bacterial growth by interfering with essential cellular processes.

- Case Study: Impact on FtsZ Assembly

Elevated levels of guanosine 5'-diphosphate 3'-diphosphate (ppGpp), a derivative of GDP, have been shown to inhibit bacterial growth and disrupt the assembly of FtsZ, a protein critical for bacterial cell division. This finding suggests that manipulating GDP levels could serve as a novel antibacterial strategy .

Nucleotide Metabolism

GDP is involved in nucleotide metabolism, serving as a precursor for the synthesis of other nucleotides like GTP.

- Application in RNA Biosynthesis

As a substrate for pyruvate kinase, GDP contributes to the production of GTP, which is essential for RNA biosynthesis .

Therapeutic Potential

Given its role in various biological processes, GDP has potential therapeutic applications.

- Drug Development

The modulation of GDP levels could be explored for therapeutic interventions in diseases linked to dysregulated signaling pathways or bacterial infections .

Data Summary Table

Mecanismo De Acción

Guanosine-5’-diphosphate exerts its effects by acting as a regulator of GTPases, which are molecular switches involved in signal transduction pathways. When bound to guanosine-5’-diphosphate, GTPases are in an inactive state. Upon exchange of guanosine-5’-diphosphate for guanosine triphosphate, GTPases become active and trigger downstream signaling cascades. This process is tightly regulated and serves as a molecular timer for various cellular responses .

Comparación Con Compuestos Similares

GDP shares structural and functional similarities with other nucleotides but exhibits distinct roles in metabolism and signaling. Below is a comparative analysis with related compounds:

Structural Comparison

Functional Roles

GDP :

- GTP: Energy donor in protein synthesis, signal transduction, and microtubule assembly . Substrate for mRNA capping and tRNA modification .

- ppGpp: Mediates the stringent response in bacteria during amino acid starvation by inhibiting rRNA transcription . Synthesized via RelA/SpoT enzymes; degraded to GDP by Mn²⁺-dependent hydrolases .

ADP :

Metabolic Pathways

GDP Synthesis :

ppGpp Synthesis :

Research Findings

- GDP vs. E. coli mutants lacking ppGpp show reduced proteolysis rates, highlighting its regulatory superiority over GDP .

Chromatographic Separation :

Thermodynamic Stability :

Key Data Tables

Table 1: Enzymatic Interactions of GDP and Analogs

| Enzyme | Substrate | Product | Cofactors | Inhibitors | Reference |

|---|---|---|---|---|---|

| Nucleoside diphosphate kinase | GDP | GTP | ATP | Levallorphan | |

| SpoT hydrolase | ppGpp | GDP | Mn²⁺ | EDTA | |

| PRL-3 phosphatase | GDP | GMP | Mg²⁺ | Phospho-tyrosine |

Actividad Biológica

Guanosine 5'-diphosphate (GDP) is a purine nucleotide that plays critical roles in various biological processes, particularly in signal transduction and metabolic regulation. This article explores the biological activities of GDP, highlighting its mechanisms of action, interactions with proteins, and implications in health and disease.

Structure and Basic Properties

This compound consists of a guanine base, a ribose sugar, and two phosphate groups. It is classified as a purine ribonucleoside diphosphate and exists in all living organisms, from bacteria to humans. Its basic properties are characterized by a moderate pKa, indicating its behavior in biological systems.

-

Signal Transduction :

- GDP is crucial for the functioning of G-proteins, which are involved in transmitting signals from various stimuli outside the cell to its interior. When GDP binds to G-proteins, it can be exchanged for GTP (Guanosine 5'-triphosphate), activating downstream signaling pathways.

- Studies have demonstrated that GDP binding affects adenylate cyclase activity, which regulates cyclic AMP levels within cells, thereby influencing numerous physiological processes including hormone signaling and neurotransmission .

-

Protein Interactions :

- GDP mediates interactions with various proteins, including GTP-binding proteins (G-proteins) that regulate ion channels and phosphatidylinositol turnover .

- The binding affinity of GDP to specific receptors has been quantified; for example, studies indicate a dissociation constant (Ka) of approximately for GDP binding to Sertoli cell membranes .

- Metabolic Regulation :

Biological Implications

Case Studies :

- In one study examining the effects of guanosine on neuroprotection, it was found that guanosine levels significantly increase following ischemic stroke, suggesting its role as an endogenous neuroprotective agent . This observation highlights the importance of guanine-based purines in brain health and recovery from injury.

- Another case study involving the use of guanosine analogs demonstrated their potential as therapeutic agents in modulating G-protein activity, showcasing how alterations in GDP-related pathways can influence disease states .

Comparative Analysis

The following table summarizes key differences between GDP and its related compounds:

| Compound | Structure | Primary Function | Biological Role |

|---|---|---|---|

| This compound (GDP) | Guanine + Ribose + 2 Phosphates | Signal transduction via G-proteins | Modulates adenylate cyclase activity |

| Guanosine 5'-triphosphate (GTP) | Guanine + Ribose + 3 Phosphates | Energy transfer and protein synthesis | Activates G-proteins; energy donor |

| Guanosine 5'-O-thiodiphosphate (GDP beta S) | Guanine + Ribose + 2 Thio-phosphates | Partial agonist for G-protein signaling | Modulates adenylate cyclase; potential therapeutic use |

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to quantify GDP in metabolic studies?

GDP can be quantified via high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). For example, enzymatic assays using glycerol kinase (GK) and ATP-dependent phosphorylation reactions can indirectly measure GDP levels by tracking ADP/ATP conversion . Isotope-labeled GDP (e.g., [α-32P]-GDP) is also employed in kinetic studies to monitor phosphorylation or hydrolysis in GTPase assays .

Q. How is GDP synthesized and metabolized in cellular pathways?

GDP is synthesized via phosphorylation of guanosine 5'-monophosphate (GMP) by nucleoside diphosphate kinases or through hydrolysis of GTP by GTPases. It serves as a precursor for GTP in nucleotide salvage pathways and participates in glycosylation reactions (e.g., GDP-mannose and GDP-fucose synthesis) . GDP is also a substrate for enzymes like guanylate cyclase, which converts it to cyclic GMP (cGMP) in signaling pathways .

Q. What role does GDP play in G-protein-coupled receptor (GPCR) signaling?

GDP binds to Gα subunits in their inactive state. Upon receptor activation, GDP is exchanged for GTP, triggering conformational changes that initiate downstream signaling cascades. This GTP-GDP cycle is critical for regulating cellular responses to extracellular signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in GDP-dependent enzyme kinetics across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, ion concentrations) or enzyme isoforms. To address this, replicate experiments using standardized protocols (e.g., fixed Mg²⁺ concentrations) and validate results with orthogonal methods like isothermal titration calorimetry (ITC) or X-ray crystallography to confirm binding affinities . Cross-referencing with structural data (e.g., PDB entries) can clarify conformational changes influencing GDP binding .

Q. What advanced techniques are used to study GDP’s structural interactions in macromolecular complexes?

Macromolecular crystallography (MX) and cryo-electron microscopy (cryo-EM) are key for resolving GDP-binding sites in proteins like GTPases or ribosomes. For example, MX has elucidated GDP’s role in the Ras protein’s inactive state . Nuclear magnetic resonance (NMR) spectroscopy is also used to analyze GDP dynamics in solution .

Q. How can researchers optimize experimental designs to investigate GDP’s role in nucleotide-sugar biosynthesis?

Use isotope tracing (e.g., ¹³C-labeled GDP-mannose) to track sugar incorporation into glycoproteins. Combine this with gene knockout models (e.g., CRISPR/Cas9 targeting GDP-mannose transporters) to assess functional impacts. Pair these results with metabolomic profiling to map pathway flux .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing GDP-related data with high variability?

Apply multivariate regression to account for covariates like cell type or nutrient availability. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) or bootstrapping to improve robustness. Meta-analyses of published datasets can identify trends obscured in individual studies .

Q. How should researchers validate GDP-specific antibodies in immunoassays?

Perform competitive binding assays with GDP analogs (e.g., GDP-β-S) to confirm specificity. Use surface plasmon resonance (SPR) to measure binding kinetics and cross-test with GTP or ADP to rule out cross-reactivity .

Q. Data Interpretation and Reporting

Q. How can contradictory findings about GDP’s role in apoptosis be reconciled?

Context-dependent effects (e.g., cell type, stress conditions) may explain discrepancies. Conduct dose-response studies to define threshold effects and use transcriptomic profiling to identify downstream targets (e.g., Bcl-2 family proteins) .

Q. What guidelines should be followed when reporting GDP-related structural data?

Include detailed experimental parameters in supplementary materials (e.g., crystallization conditions, resolution limits). Use standardized nomenclature (IUPAC) for GDP derivatives and cite relevant PDB entries for comparative analysis .

Propiedades

IUPAC Name |

9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOBWOGCFQCDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51555-21-6 | |

| Record name | Polycarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51555-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020248 | |

| Record name | Carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbazole appears as white crystals, plates, leaflets or light tan powder. Sublimes readily. Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light. (NTP, 1992), White solid; [Hawley] Sublimes readily; Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light; [CAMEO] Faintly beige powder; [MSDSonline] | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

671 °F at 760 mmHg (NTP, 1992), 354.6 °C | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

220.0 °C (428.0 °F) - closed cup | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1.80 mg/L at 25 °C, In water, 1.20 mg/L at 20 °C, 1 gram dissolves in 3 mL quinoline, 6 mL pyridine, 9 mL acetone, 2 mL acetone at 50 °C, 35 mL ether, 120 mL benzene, 135 mL absolute alcohol; slightly soluble in petroleum ether, chlorinated hydrocarbons, acetic acid; dissolves in concentrated sulfuric acid without decomposition, Slightly soluble in pyrimidine, carbon disulfide; soluble in hot chloroform, toluene | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.10 at 18 °C/4 °C | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

400 mmHg at 613 °F (NTP, 1992), 0.00000137 [mmHg], 1.5X10-6 mm Hg at 25 °C (extrapolated) | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol, benzene, toluene, glacial acetic acid, White crystals, White crystals, plates, leaflets or light tan powder | |

CAS No. |

86-74-8, 105184-46-1 | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105184-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P2197HHHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

473 to 475 °F (NTP, 1992), 245 °C | |

| Record name | CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.